pan-KRAS-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pan-KRAS-IN-13 is a potent inhibitor of the Kirsten rat sarcoma virus (KRAS) protein, which is a key driver in many cancers, including pancreatic ductal adenocarcinoma, colorectal cancer, and non-small cell lung cancer . This compound has shown significant potential in targeting multiple KRAS mutations, making it a valuable tool in cancer research and treatment .
準備方法
Industrial Production Methods: Industrial production of pan-KRAS-IN-13 would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions: Pan-KRAS-IN-13 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure . It may also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions involving this compound are typically the desired KRAS inhibitors with high specificity and potency . By-products are minimized through careful control of reaction conditions and purification processes .
科学的研究の応用
Pan-KRAS-IN-13 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a chemical probe to study the structure and function of KRAS proteins. It helps in understanding the binding interactions and conformational changes that occur upon inhibitor binding .
Biology: In biological research, this compound is utilized to investigate the role of KRAS mutations in cancer cell proliferation and survival. It aids in elucidating the molecular mechanisms underlying KRAS-driven oncogenesis .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating KRAS-mutant cancers. Preclinical studies have shown its efficacy in inhibiting tumor growth and enhancing the effects of other anticancer therapies .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new KRAS inhibitors. Its structure-activity relationship studies provide valuable insights for designing more effective and selective inhibitors .
作用機序
Pan-KRAS-IN-13 exerts its effects by binding to the catalytic domain of the KRAS protein, preventing its interaction with guanine nucleotide exchange factors (GEFs) and downstream effector proteins . This inhibition disrupts the KRAS signaling pathway, leading to reduced cell proliferation and tumor growth . The compound specifically targets multiple KRAS mutations, including G12D and G12V, which are common in various cancers .
類似化合物との比較
Similar Compounds:
- BI-2852
- BAY-293
- ADT-007
- RMC-6291
- RMC-6236
Uniqueness: Pan-KRAS-IN-13 stands out due to its broad-spectrum activity against multiple KRAS mutations and its high potency with low nanomolar IC50 values . Unlike some other inhibitors that target specific KRAS mutants, this compound offers a more comprehensive approach to inhibiting KRAS-driven cancers .
特性
分子式 |
C32H29F3N6O3 |
---|---|
分子量 |
602.6 g/mol |
IUPAC名 |
5-ethynyl-6-fluoro-4-[(7R)-13-fluoro-16-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-9-oxa-2,5,11,15,17-pentazatetracyclo[8.7.1.02,7.014,18]octadeca-1(17),10,12,14(18),15-pentaen-12-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H29F3N6O3/c1-2-21-23(34)5-4-17-10-20(42)11-22(24(17)21)27-26(35)28-25-29(41-9-7-36-13-19(41)15-43-30(25)37-27)39-31(38-28)44-16-32-6-3-8-40(32)14-18(33)12-32/h1,4-5,10-11,18-19,36,42H,3,6-9,12-16H2/t18-,19-,32+/m1/s1 |
InChIキー |
UVGWOZIDYLZZNM-ACIAVJDNSA-N |
異性体SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OC[C@@]67CCCN6C[C@@H](C7)F)N8CCNC[C@@H]8COC5=N3)F)O)F |
正規SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OCC67CCCN6CC(C7)F)N8CCNCC8COC5=N3)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。